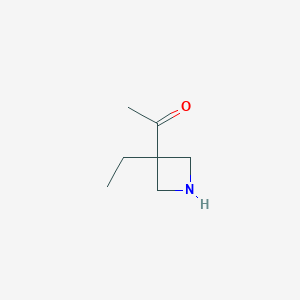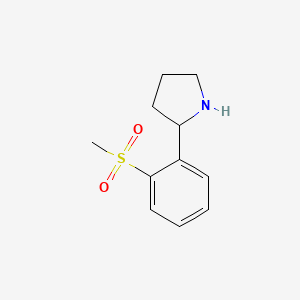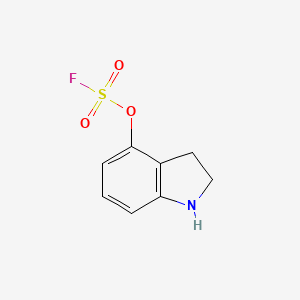
1-(Isoquinolin-5-yl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isoquinolin-5-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . This compound features a cyclopentane ring bonded to an isoquinoline moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-(Isoquinolin-5-yl)cyclopentan-1-amine can be achieved through various synthetic routes. One common method involves the coupling of isoquinoline derivatives with cyclopentanone under specific reaction conditions. For instance, a palladium-catalyzed coupling reaction followed by cyclization can yield the desired compound . Industrial production methods often involve bulk custom synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
1-(Isoquinolin-5-yl)cyclopentan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline moiety, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds .
Scientific Research Applications
1-(Isoquinolin-5-yl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are often related to its structural features, which allow it to interact with various biological molecules .
Comparison with Similar Compounds
1-(Isoquinolin-5-yl)cyclopentan-1-amine can be compared with other similar compounds, such as:
Isoquinoline: A simpler structure lacking the cyclopentane ring.
Cyclopentanamine: Lacks the isoquinoline moiety.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-isoquinolin-5-ylcyclopentan-1-amine |
InChI |
InChI=1S/C14H16N2/c15-14(7-1-2-8-14)13-5-3-4-11-10-16-9-6-12(11)13/h3-6,9-10H,1-2,7-8,15H2 |
InChI Key |
ZRDIGTMVEXHZFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC3=C2C=CN=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)






![[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)



